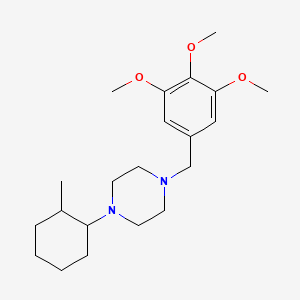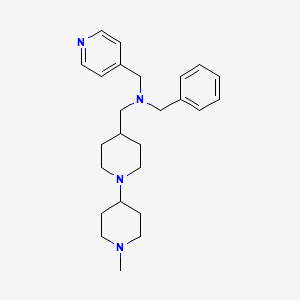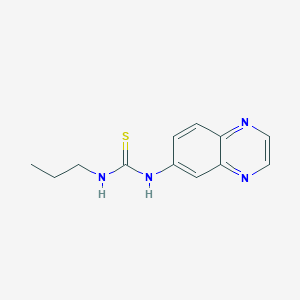
dimethyl 4-(acetylamino)decanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(acetylamino)decanedioate, also known as DADAO, is a molecule that has been widely used in scientific research due to its unique properties. This molecule is a derivative of decanedioic acid and contains an acetylamino group, making it an amide. DADAO has been used in various scientific studies due to its ability to mimic the behavior of biological molecules, making it an important tool in biochemical research.
作用机制
Dimethyl 4-(acetylamino)decanedioate works by mimicking the behavior of biological molecules, such as amino acids and peptides. It can interact with enzymes and other proteins in a similar manner, allowing researchers to study the mechanisms of these interactions in detail. Additionally, this compound can be used to study the binding affinity of proteins to ligands, providing valuable insights into the structure and function of these molecules.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. However, it has been used as a tool to study the effects of other molecules on biological systems. For example, this compound has been used as a substrate for enzymes to study the effects of enzyme inhibitors on enzyme activity.
实验室实验的优点和局限性
One of the main advantages of using dimethyl 4-(acetylamino)decanedioate in lab experiments is its ability to mimic the behavior of biological molecules. This allows researchers to study the mechanisms of biological processes in a controlled environment. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many experiments.
One limitation of using this compound is that it is not a perfect mimic of biological molecules. While it can interact with enzymes and other proteins in a similar manner, there may be subtle differences in the interactions that could affect the results of experiments. Additionally, this compound may not be suitable for all types of experiments, as its properties may not be relevant to certain biological processes.
未来方向
There are many potential future directions for research involving dimethyl 4-(acetylamino)decanedioate. One area of interest is the development of new enzyme inhibitors and other drugs based on the structure of this compound. Additionally, this compound could be used as a tool for studying the effects of environmental toxins on biological systems. Finally, researchers could explore the use of this compound in the development of new imaging techniques for studying biological processes in real-time.
合成方法
Dimethyl 4-(acetylamino)decanedioate can be synthesized through a simple reaction between decanedioic acid and acetic anhydride in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
Dimethyl 4-(acetylamino)decanedioate has been used in various scientific studies due to its ability to mimic the behavior of biological molecules. It has been used as a substrate for enzymes, as well as a model for studying protein-ligand interactions. This compound has also been used as a building block for the synthesis of other molecules, such as peptides and amino acids.
属性
IUPAC Name |
dimethyl 4-acetamidodecanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONBDXVPDMQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
